2-(2-Phenylquinazolin-4-yl)aniline
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Overview
Description
2-(2-Phenylquinazolin-4-yl)aniline is a compound that belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylquinazolin-4-yl)aniline typically involves the reaction of 2-aminobenzophenone with anthranilic acid under acidic conditions. This reaction leads to the formation of the quinazoline ring system. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods may also incorporate green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylquinazolin-4-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinazoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
2-(2-Phenylquinazolin-4-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-(2-Phenylquinazolin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 2-(4-Bromophenyl)quinazolin-4(3H)-one
- 2-(4-Chlorophenyl)quinazolin-4(3H)-one
- N-(Benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine .
Uniqueness
2-(2-Phenylquinazolin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenyl group at the 2-position of the quinazoline ring enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-(2-phenylquinazolin-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c21-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)22-20(23-19)14-8-2-1-3-9-14/h1-13H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTRHURQSYIWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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